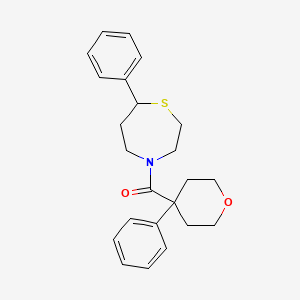

7-phenyl-4-(4-phenyloxane-4-carbonyl)-1,4-thiazepane

Description

7-Phenyl-4-(4-phenyloxane-4-carbonyl)-1,4-thiazepane is a synthetic heterocyclic compound featuring a 1,4-thiazepane core substituted with a phenyl group at position 7 and a 4-phenyloxane-4-carbonyl moiety at position 3. The 4-phenyloxane (tetrahydropyran) group introduces steric bulk and lipophilicity, while the carbonyl linker facilitates hydrogen bonding and electronic interactions. This compound is hypothesized to exhibit pharmacological relevance, though specific biological data remain unreported in publicly available literature as of 2024. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and cyclization, akin to methods described for related thiazepane derivatives .

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO2S/c25-22(23(12-16-26-17-13-23)20-9-5-2-6-10-20)24-14-11-21(27-18-15-24)19-7-3-1-4-8-19/h1-10,21H,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEWLTQTOBKNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-phenyl-4-(4-phenyloxane-4-carbonyl)-1,4-thiazepane is a compound belonging to the thiazepane class, characterized by its unique structural features which contribute to its biological properties. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The structure includes a thiazepane ring fused with a phenyl group and a phenyloxane carbonyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds in the thiazepane family exhibit varying degrees of antimicrobial activity. The presence of functional groups in this compound may enhance this property.

- Anticancer Potential : Some derivatives of thiazepanes have shown promise in anticancer research. The compound's structural similarity to known anticancer agents warrants further investigation into its potential cytotoxic effects against various cancer cell lines.

- Neurological Effects : Thiazepanes are often investigated for their neuroactive properties. The compound may exhibit effects on neurotransmitter systems, potentially influencing conditions such as anxiety or depression.

Case Studies and Experimental Data

A review of available literature reveals limited direct studies on this compound specifically. However, insights can be drawn from related compounds:

| Compound | Activity | Reference |

|---|---|---|

| 7-phenylthiazepane | Antimicrobial | |

| Thiazepane derivatives | Anticancer | |

| Thiazepanes in neurological models | Neuroactive effects |

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial growth and cancer proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Scientific Research Applications

Antihypertensive Properties

Research indicates that compounds containing thiazepane structures exhibit significant hypotensive effects. For instance, studies have shown that derivatives of thiazepane can interact with serotonin receptors, potentially leading to reduced blood pressure through vasodilation mechanisms . The presence of phenyl groups in 7-phenyl-4-(4-phenyloxane-4-carbonyl)-1,4-thiazepane may enhance its affinity for these receptors.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Thiazepanes are known to induce apoptosis in cancer cells through the activation of caspases . This mechanism suggests that this compound could serve as a lead compound for developing new cancer therapies.

Neuropharmacological Effects

Given the structural similarities with known neuroleptics, this compound may also possess neuropharmacological properties. Compounds in the thiazepine family have been reported to exhibit antidepressant and antipsychotic effects, making them candidates for further investigation in treating mood disorders .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted on related thiazepane derivatives to predict their biological activities based on structural features. These studies highlight the importance of hydrophobicity and electronic properties in determining the efficacy of such compounds against various biological targets .

Synthesis Optimization

Recent advancements in synthetic methodologies have improved the efficiency of producing thiazepane derivatives. For example, one-pot synthesis techniques have been developed that streamline the process while maintaining high yields and purity levels . This optimization is crucial for scaling up production for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds for comparison include fluorinated thiazepane derivatives and triazole-based heterocycles.

Structural Analog: 7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]-1λ⁶,4-Thiazepane-1,1-Dione

Key Differences and Implications:

- Substituent Electronic Effects: The target compound lacks fluorine atoms, whereas the analog (CAS 2177365-41-0) features two fluorophenyl groups. Fluorination enhances electronegativity and metabolic stability but may reduce solubility due to increased lipophilicity .

- Functional Group Variations :

- Synthetic Pathways :

Triazole-Thiazepane Hybrids

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) share structural motifs with the target compound:

- Tautomerism :

Physicochemical and Spectral Data Comparison

| Property | Target Compound | Fluorinated Analog (CAS 2177365-41-0) | Triazole-Thiones ([7–9]) |

|---|---|---|---|

| Core Structure | 1,4-Thiazepane | 1λ⁶,4-Thiazepane-1,1-dione | 1,2,4-Triazole |

| Key Substituents | Phenyl, 4-phenyloxane-carbonyl | 2-Fluorophenyl, 4-fluorophenylcyclopropane | Phenylsulfonyl, 2,4-difluorophenyl |

| Polar Groups | Carbonyl (C=O) | Sulfone (SO₂), Carbonyl | Sulfonyl (SO₂), Thione (C=S) |

| Lipophilicity (Predicted logP) | ~3.5 (moderate) | ~4.2 (higher due to fluorine) | ~2.8 (lower due to sulfonyl) |

| Spectral Signatures | IR: νC=O ~1680 cm⁻¹ | IR: νSO₂ ~1350 cm⁻¹, νC=O ~1675 cm⁻¹ | IR: νC=S ~1250 cm⁻¹, νNH ~3300 cm⁻¹ |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 7-phenyl-4-(4-phenyloxane-4-carbonyl)-1,4-thiazepane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, including cyclization and acylation reactions. Key steps include optimizing solvent systems (e.g., DMF or THF for solubility), temperature control (40–80°C to avoid side reactions), and catalysts (e.g., palladium for coupling reactions). Purification via flash chromatography or preparative HPLC is critical, with phenyl-hexyl stationary phases recommended for resolving stereoisomers . Yield optimization requires monitoring intermediates using LC-MS or NMR to identify bottlenecks.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (with DEPT and COSY) resolves stereochemistry and substituent positions. Stability studies under varying pH and temperature conditions should employ UHPLC with Ascentis® Express columns for degradation product analysis . X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable.

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

- Methodological Answer : Prioritize target-based assays (e.g., receptor-binding studies for GABAergic or serotoninergic systems due to structural similarities to benzodiazepines) . Use in vitro models (e.g., HEK-293 cells expressing human receptors) with fluorescence polarization for affinity measurements. Parallel cytotoxicity screening (MTT assays) ensures early identification of therapeutic windows .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding modes and pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against homology-modeled targets identifies potential binding pockets. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. ADMET predictions (SwissADME, pkCSM) guide lead optimization, focusing on logP (target <5) and CYP450 inhibition profiles .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) to control for batch-to-batch variability in compound purity. Meta-analyses of raw datasets (deposited in repositories like ChEMBL) can identify confounding factors like solvent effects .

Q. What strategies enable the study of structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Systematic modular synthesis is key: vary the phenyloxane moiety (electron-withdrawing/donating groups) and thiazepane ring size. Use QSAR models (CoMFA or machine learning-based) to correlate substituents with activity. High-throughput screening (HTS) in fragment-based libraries identifies pharmacophore contributions .

Q. How can environmental factors (e.g., light, oxygen) influence experimental reproducibility in stability studies?

- Methodological Answer : Implement controlled stability chambers (ICH Q1A guidelines) with real-time monitoring via Raman spectroscopy for oxidative degradation. Compare inert (N₂) vs. ambient atmospheres and assess photostability under ICH Q1B conditions (UV/Vis exposure). Data contradictions often arise from inadequate oxygen scavengers in reaction matrices .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

- Methodological Answer : Link to neurotransmitter receptor theories (e.g., allosteric modulation models for GABA-A) and enzyme kinetics (Michaelis-Menten for metabolic stability). For toxicity, apply the "molecular initiating event" framework from adverse outcome pathways (AOPs) .

Q. How can researchers integrate multi-omics data to elucidate its systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq of treated cell lines) with proteomics (LC-MS/MS) to map signaling pathways. Use pathway enrichment tools (DAVID, Metascape) and validate findings with CRISPR-Cas9 knockouts of identified targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.